REACTION_CXSMILES
|
[N:1]1C=CC(N2CCC3(CCNCC3)C2)=[CH:3][CH:2]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=S.[C:31]([C:33]1[CH:48]=[CH:47][C:36]([CH2:37][CH2:38][NH:39]C(=O)OC(C)(C)C)=[CH:35][CH:34]=1)#[N:32].C(N)CN>>[NH:1]1[CH2:2][CH2:3][N:32]=[C:31]1[C:33]1[CH:34]=[CH:35][C:36]([CH2:37][CH2:38][NH2:39])=[CH:47][CH:48]=1
|
Name
|
3
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)N1CC2(CC1)CCNCC2
|
Name
|
|
Quantity
|
48 mg
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(CCNC(OC(C)(C)C)=O)C=C1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
ice
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 25° C.
|
Type
|
EXTRACTION
|
Details
|
It was then extracted with DCM (40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NCC1)C1=CC=C(C=C1)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |